Methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate is a synthetic organic compound with significant relevance in chemical research and potential applications in pharmaceuticals. Its molecular formula is , and it has a molecular weight of approximately 207.14 g/mol. This compound belongs to the oxazine class, which is characterized by a bicyclic structure containing an oxygen atom and a nitrogen atom within the ring system. The compound is noted for its diverse biological activities, particularly as an enzyme inhibitor, and its role in various biochemical pathways.
The compound can be sourced from various chemical suppliers and is classified under heterocyclic compounds due to its oxazine structure. It is often utilized in research settings for its potential as a precursor in the synthesis of more complex molecules or as a reagent in organic reactions.
The synthesis of methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate can be performed using several methods, primarily involving condensation reactions. One common approach involves the reaction of substituted anilines with carbonyl compounds under acidic or basic conditions to form the oxazine ring.
For instance, one method describes mixing 4.00 g of a precursor compound with dioxane and chlorotrimethylsilane, refluxing it at 65-70°C for 14 hours, followed by extraction with ethyl acetate to yield the target compound in good yield .
Methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate features a unique bicyclic structure comprising a benzo ring fused to an oxazine ring. The presence of two carbonyl groups (dioxo) contributes to its reactivity and potential biological activity.
The structural data can be summarized as follows:
Methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate participates in various chemical reactions typical of diketones and oxazines. These include:
In laboratory settings, reactions involving this compound often require careful control of pH and temperature to optimize yields while minimizing side products. For example, hydrolysis may be conducted at specific pH levels to selectively produce desired carboxylic acids without further degradation .
The mechanism of action of methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate primarily involves its interaction with biological macromolecules such as enzymes and proteins. It has been shown to inhibit certain enzymes through competitive inhibition mechanisms.
The binding interactions are predominantly mediated by hydrogen bonds and hydrophobic interactions that stabilize the compound-enzyme complex. This stabilization modulates enzyme activity and affects metabolic pathways within cells.
Methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate is typically a yellow powder with the following physical characteristics:
The compound exhibits notable reactivity due to its dicarbonyl functionality:
Additionally, it has been classified under irritants according to GHS hazard classifications.
Methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate finds applications in several scientific fields:
The 1,3-benzoxazine nucleus demonstrates exceptional adaptability in drug design, with substitution patterns dictating receptor affinity and selectivity. Three primary bioactive configurations dominate the literature:
Potassium Channel Openers: 4-Substituted derivatives bearing pyridine N-oxide at C4 exhibit potent vasorelaxant effects. Compound 71 (2-(6-bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-oxide) emerged as a benchmark K+ channel activator with EC50 = 0.14 µM against TEA/BaCl2-induced aortic contraction. This derivative combines electron-withdrawing bromo (C6) and chloro (C7) substituents with a rigid 2,2-dimethyl backbone, enhancing both potency and metabolic stability relative to classical activators like cromakalim [1].
CB2 Receptor Agonists: Anti-cancer benzoxazines feature lipophilic aryl/heteroaryl groups at N3. Compound 7b5 demonstrated subtype selectivity (CB2 EC50 = 110 nM vs. CB1 EC50 >10 µM) through molecular interactions with transmembrane helices 2, 3, and 7 of CB2. Its 1,3-benzoxazin-4-one scaffold bearing a p-fluorophenyl group at N3 inhibited triple-negative breast cancer proliferation via ERK1/2 pathway modulation [3].
Antimicrobial Agents: 3-Aryl-2,4-dioxo derivatives display potent activity against Mycobacterium tuberculosis. Hydrophobic electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the N3 aryl ring significantly enhance antimycobacterial efficacy by promoting membrane penetration [4].
Table 1: Bioactive Benzoxazine Derivatives and Key Structural Features
Compound | Substitution Pattern | Target | Activity |
---|---|---|---|
Compound 71 | 6-Br, 7-Cl, 4-(pyridine N-oxide) | K+ Channels | EC50 = 0.14 µM (vasorelaxant) |
Efavirenz® | 4-(Cyclopropylethynyl)-3-oxo | HIV RT | IC50 = 3.3 nM |
Compound 7b5 | N3-(p-Fluorobenzyl), 6-CN | CB2 Receptor | EC50 = 110 nM |
DRF-2519 | N-(2,4-thiazolidinedione propyl) | PPAR-α/γ | Glucose-lowering (in vivo) |
Molecular Docking Insights: C6/C7 electron-deficient benzoxazines exhibit hydrogen bonding with potassium channel residues (e.g., Thr107, Val353 in Kv1.5), while N3 aryl derivatives engage CB2 via π-stacking with Phe117 and His95 [1] [3]. The planar conformation of 2,4-dioxo derivatives facilitates intercalation into mycobacterial DNA, explaining their antimicrobial effects [4].
Functionalization at specific positions on the benzoxazine core profoundly influences pharmacological outcomes:
1.2.1. Electron-Withdrawing Groups at C6/C7
Systematic SAR studies reveal that C6 electron-withdrawing substituents (Br, CN, NO2) enhance potassium channel opening activity >50-fold compared to unsubstituted analogs. The ortho-effect of C7 chloro/bromo groups further optimizes spatial orientation for receptor binding. Compound 71’s potency (EC50 = 0.14 µM) derives from synergistic effects of 6-Br and 7-Cl groups, which lower the benzoxazine’s LUMO energy by 1.8 eV, facilitating charge transfer interactions with channel proteins [1].
1.2.2. Carboxylic Acid/Esters at C8
The C8 carboxylate moiety in methyl 2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-8-carboxylate enables dual functionality:
1.2.3. N3 Modification for Receptor Subtype Selectivity
N3 substituents dictate receptor engagement profiles:
Table 2: Functional Group Effects on Benzoxazine Bioactivity
Position | Group | Biological Consequence | Mechanistic Basis |
---|---|---|---|
C6 | Br, CN, NO2 | ↑ K+ channel opening (200-500% AoC) | Enhanced electrophilicity & membrane interaction |
C7 | Cl, Br, CH3 | ↑ Metabolic stability & tissue retention | Steric blockade of oxidative metabolism |
C8 | COOH, COOCH3 | GABA-mimetic/anti-inflammatory effects | H-bond donation & zinc chelation |
N3 | Aryl with EWGs | ↑ Antimycobacterial activity (MIC 1.5 µg/mL) | Increased hydrophobicity & membrane penetration |
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3